N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2S2/c1-6-4-12-10(19-6)14-8(16)7-5-13-11-15(9(7)17)2-3-18-11/h2-5H,1H3,(H,12,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYRLOHQHGYQHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=CN=C3N(C2=O)C=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Structural Characteristics
The compound features a thiazole ring fused with a pyrimidine structure, which contributes to its unique biological profile. The molecular formula is , with a molecular weight of approximately 292.3 g/mol. The presence of various functional groups enhances its reactivity and biological interactions, making it an intriguing subject for research .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and shown to inhibit growth effectively. For instance, compounds within the thiazolopyrimidine family have demonstrated notable activity against gram-positive bacteria .
Antiviral Activity
The compound has also been evaluated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication by targeting specific viral enzymes or proteins essential for the viral lifecycle . Further investigations are needed to elucidate the exact mechanisms involved.
Anticancer Potential
This compound has been studied for its anticancer effects. In vitro assays have shown that it can induce apoptosis in cancer cell lines such as A549 (human lung adenocarcinoma) and HCT-15 (colon carcinoma) . The compound's cytotoxicity is often measured using IC50 values, with lower values indicating higher potency.
The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets. Molecular docking studies suggest that it binds effectively to various proteins involved in disease pathways. For example, it has shown affinity for enzymes that play critical roles in cell proliferation and survival .
Case Studies
Several case studies have highlighted the compound's efficacy in different biological contexts:
- Anticancer Activity : In a study involving various thiazolopyrimidine derivatives, it was found that modifications to the thiazole and pyrimidine moieties significantly influenced cytotoxicity against cancer cells. The presence of electron-donating groups enhanced activity against certain cancer types .
- Antimicrobial Efficacy : A comparative analysis of similar compounds revealed that those with a thiazole moiety consistently exhibited higher antimicrobial activity against both gram-positive and gram-negative bacteria .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
This compound has been investigated for its potential as an antimicrobial agent. Studies indicate that it exhibits significant antibacterial and antifungal properties. For instance, derivatives of thiazolo[3,2-a]pyrimidines have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of key enzymes or proteins essential for microbial survival .
Anticancer Properties
N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has also been evaluated for anticancer activity. Research suggests that it may inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Molecular docking studies have indicated that this compound can effectively bind to targets involved in cancer progression .
Antiviral Effects
Preliminary studies have shown that this compound may possess antiviral properties. It has been tested against several viruses, indicating potential efficacy in inhibiting viral replication. The specific pathways and molecular targets involved are still under investigation but are crucial for developing antiviral therapies .
Pharmacological Studies
Receptor Interaction
Research involving molecular docking has revealed that this compound interacts with various receptors in the body. These interactions are critical for understanding its pharmacological profile and therapeutic potential. For example, studies have focused on its binding affinities to serotonin receptors, which could lead to applications in treating mood disorders .
Pharmacophore Modeling
Pharmacophore modeling studies have been conducted to optimize the structure of this compound for enhanced biological activity. By identifying key features responsible for its interaction with biological targets, researchers aim to design more potent derivatives with improved efficacy and selectivity .
Agricultural Applications
Pesticidal Properties
Emerging research suggests that this compound may also have applications in agriculture as a pesticide or herbicide. Its ability to inhibit specific enzymes in pests could provide a new avenue for developing environmentally friendly agricultural chemicals .
Synthesis and Production
The synthesis of this compound typically involves multi-component reactions using starting materials such as thiazole derivatives and pyrimidine precursors. Methods like microwave-assisted synthesis have been employed to enhance yield and reduce reaction times. Industrial production may utilize automated systems to ensure consistency and scalability of the compound .
Summary Table of Applications
| Application Area | Description | Research Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial activity against bacteria and fungi | Effective against Gram-positive/negative bacteria; anticancer potential |
| Pharmacology | Interaction with receptors (e.g., serotonin receptors) | Binding affinity studies indicate therapeutic potential |
| Agricultural Science | Potential use as a pesticide or herbicide | Inhibitory effects on pest enzymes |
| Synthesis | Multi-component reactions; microwave-assisted synthesis | Enhanced yields; scalable production methods |
Comparison with Similar Compounds
Structural Analogues of Thiazolo[3,2-a]pyrimidine Derivatives
The following table summarizes key structural and synthetic differences between the target compound and related derivatives:
Spectral and Physical Property Trends
- IR Spectroscopy : All analogs show strong C=O stretches (~1640–1700 cm⁻¹) for the oxo and carboxamide groups. The target compound’s thiazole ring may introduce additional S-related bands near 600–700 cm⁻¹ .
- <sup>1</sup>H-NMR : Methyl groups (e.g., 5-methylthiazole at δ ~2.5) and aromatic protons (δ 7.2–8.1) are consistent across analogs. Electron-withdrawing substituents (e.g., 4-methoxyphenyl in ) downfield-shift adjacent protons.
- Solubility : The 5-methylthiazole substituent likely reduces solubility in polar solvents compared to N-phenethyl or N-triazolylmethyl analogs .
Functional and Application Comparisons
- Biological Activity : While explicit data for the target compound is unavailable, structurally related thiazolo[3,2-a]pyrimidines exhibit kinase inhibition and antimicrobial activity. For example, pyrazole-carboxamide derivatives (e.g., ) showed efficacy in enzyme assays, suggesting the target compound may share similar targets .
- Crystallography : Hydrogen-bonding patterns (e.g., N–H···O=C interactions) in analogs like stabilize crystal packing, a feature critical for drug formulation .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing thiazolo[3,2-a]pyrimidine derivatives like N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide?
- Methodological Answer : A common approach involves cyclocondensation of 2-aminothiazole derivatives with activated carbonyl intermediates. For example, refluxing 1,2,4-triazole-5-thiol with N-arylmaleimides in glacial acetic acid yields thiazolo[3,2-a]pyrimidine scaffolds . Another method employs K₂CO₃-mediated alkylation of thiol intermediates in DMF, followed by cyclization . Purity is often verified via HPLC (≥98%) .
Q. How is the crystal structure of thiazolo[3,2-a]pyrimidine derivatives validated?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For instance, the spatial structure of ethyl 7-hydroxy-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate was resolved using SC-XRD, confirming planarity of the heterocyclic core and intermolecular hydrogen bonding . Similar protocols apply to related analogs .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituent positions and confirms cyclization.
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
- HPLC : Ensures purity (>98%) and monitors reaction progress .
- XRD : Resolves stereochemical ambiguities in crystalline forms .
Advanced Research Questions
Q. How can discrepancies between spectral data (e.g., NMR vs. XRD) during structural elucidation be resolved?
- Methodological Answer : Contradictions often arise from dynamic effects (e.g., tautomerism) in solution vs. solid state. For example, XRD of ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxycarbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate confirmed a Z-configuration that NMR alone could not resolve . Computational modeling (DFT) may reconcile such differences by simulating solution-phase conformers .
Q. What strategies optimize substituent effects on bioactivity in thiazolo[3,2-a]pyrimidine derivatives?
- Methodological Answer : Systematic SAR studies involve:
- Electron-Withdrawing Groups (EWGs) : Enhance electrophilicity at the 5-oxo position, improving interactions with biological targets .
- Hydrophobic Substituents : Alkyl or aryl groups at the 7-position increase membrane permeability .
- Heterocyclic Hybridization : Introducing triazole or morpholine moieties modulates solubility and binding affinity . Bioactivity is validated via antimicrobial assays (e.g., MIC against S. aureus) .
Q. How are reaction conditions optimized for regioselective functionalization of the thiazolo[3,2-a]pyrimidine core?
- Methodological Answer :
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution at the 6-carboxamide position .
- Catalysts : NaH or K₂CO₃ enables deprotonation of acidic NH groups for selective alkylation .
- Temperature Control : Reflux (~100°C) promotes cyclization, while room-temperature stirring avoids side reactions .
Q. What mechanistic insights explain unexpected byproducts in thiazolo[3,2-a]pyrimidine synthesis?
- Methodological Answer : Common side reactions include:
- Oxidation of Thiol Intermediates : Mitigated by inert atmospheres (N₂/Ar) .
- Tautomerization : Keto-enol equilibria at the 5-oxo position can lead to multiple crystal forms, resolved via recrystallization from ethanol .
- Steric Hindrance : Bulky substituents at the 2-position may force nonplanar conformations, detected via XRD and corrected by redesigning substituents .
Data Interpretation & Contradiction Analysis
Q. How should researchers address conflicting bioactivity data across structurally similar analogs?
- Methodological Answer :
- Control Experiments : Verify compound stability under assay conditions (e.g., pH-dependent degradation) .
- Physicochemical Profiling : LogP and pKa measurements explain solubility-driven activity variations .
- Target Engagement Studies : Use SPR or ITC to confirm direct binding vs. off-target effects .
Q. What computational tools predict the pharmacokinetic properties of thiazolo[3,2-a]pyrimidine derivatives?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
